ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chlorosulfonyl group, which is known for its reactivity and utility in various chemical transformations.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Target of Action
Similar compounds such as sulfonylurea herbicides target the enzyme acetolactate synthase (als), also known as acetohydroxyacid synthase (ahas) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids .
Mode of Action
If we consider its structural similarity to sulfonylurea herbicides, it might inhibit the als enzyme, thereby preventing the synthesis of essential amino acids and leading to growth inhibition .
Biochemical Pathways
Related compounds such as sulfonylurea herbicides inhibit the biosynthesis of branched-chain amino acids by targeting the als enzyme . This inhibition disrupts protein synthesis and plant growth, leading to the death of susceptible plants .
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that this compound might lead to growth inhibition by disrupting protein synthesis .
Action Environment
Environmental factors such as ph, temperature, and presence of other chemicals can significantly impact the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 4-position of the pyrrole ring.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
4-(Chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the chlorosulfonyl and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c1-4-15-9(12)7-5(2)8(6(3)11-7)16(10,13)14/h11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBVAHDFENUACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380172 | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-88-9 | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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